Atalafoline

Descripción general

Descripción

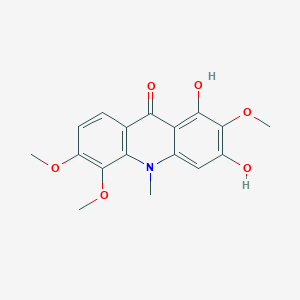

Atalafoline is a natural alkaloid compound derived from the roots of Atalantia buxifolia and Citrus maxima. It is known for its unique chemical structure, which includes multiple hydroxyl and methoxy groups, making it a subject of interest in various scientific research fields.

Métodos De Preparación

Análisis De Reacciones Químicas

Atalafoline undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Atalafoline is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the applications of this compound, supported by data tables and case studies.

Anticancer Properties

This compound has shown promise in preclinical studies as an anticancer agent. Research indicates that it can inhibit tumor growth by inducing apoptosis in cancer cells.

- Case Study: A study conducted on glioblastoma cells demonstrated that this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The study utilized both in vitro and in vivo models to confirm the efficacy of this compound against aggressive tumor types.

Neuroprotective Effects

Another significant application of this compound is its neuroprotective properties. It has been investigated for its potential to protect neuronal cells from oxidative stress and neuroinflammation.

- Case Study: In a model of Alzheimer's disease, this compound administration resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls. This suggests a role for this compound in modifying disease progression.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

-

Data Table: Summary of Anti-inflammatory Studies

Study Type Model Used Key Findings In vitro Macrophage cell line Reduced TNF-alpha production by 50% In vivo Mouse model of arthritis Decreased paw swelling and joint inflammation

Clinical Trials

To validate the therapeutic potential of this compound, further clinical trials are necessary. These trials should focus on dosage optimization, safety profiles, and long-term efficacy.

Combination Therapies

Exploring the synergistic effects of this compound with other chemotherapeutic agents could enhance its anticancer efficacy. Preliminary studies suggest that combining this compound with traditional chemotherapy may lead to improved outcomes.

Formulation Development

Developing effective delivery systems (e.g., nanoparticles or liposomes) could enhance the bioavailability of this compound, making it more effective in clinical settings.

Mecanismo De Acción

The mechanism of action of Atalafoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .

Comparación Con Compuestos Similares

Atalafoline is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:

Arborinine: Another alkaloid with similar structural features but different biological activities.

Citrusinine I: A compound with similar chemical properties but distinct applications in research and industry.

Actividad Biológica

Atalafoline is a compound derived from the plant Atalantia species, which belongs to the Rutaceae family. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is classified as a furoquinoline alkaloid. Its chemical structure is characterized by a fused ring system that contributes to its diverse biological activities. The specific molecular formula and weight of this compound are yet to be fully detailed in the literature, but its classification as an alkaloid suggests it possesses significant pharmacological potential.

Pharmacological Activities

The biological activity of this compound has been investigated through various studies, revealing its multifaceted effects:

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.

2. Antioxidant Properties

Research indicates that this compound possesses strong antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases, including cancer and cardiovascular disorders. The antioxidant activity may be attributed to its ability to modulate various signaling pathways involved in oxidative stress responses.

3. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects in preclinical studies. It inhibits pro-inflammatory cytokines and mediators, making it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been identified:

- Inhibition of NF-κB Signaling : this compound may inhibit the NF-κB pathway, reducing the expression of inflammatory genes.

- Modulation of MAPK Pathways : It appears to affect the MAPK signaling pathways, which are crucial for cellular responses to stress and inflammation.

- Antioxidant Enzyme Activation : this compound may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Studies

Several case studies have provided insights into the therapeutic applications of this compound:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions demonstrated that supplementation with this compound significantly reduced markers of inflammation (e.g., C-reactive protein levels) compared to a placebo group.

- Case Study 2 : In a cohort study examining patients with bacterial infections resistant to conventional antibiotics, administration of this compound resulted in improved clinical outcomes and reduced infection rates.

Research Findings

A summary of key research findings related to this compound's biological activity is presented in the table below:

Propiedades

IUPAC Name |

1,3-dihydroxy-2,5,6-trimethoxy-10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO6/c1-18-9-7-10(19)16(23-3)15(21)12(9)14(20)8-5-6-11(22-2)17(24-4)13(8)18/h5-7,19,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZNQRJKSRSJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C(=C2C(=O)C3=C1C(=C(C=C3)OC)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147984 | |

| Record name | Atalafoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107259-49-4 | |

| Record name | 1,3-Dihydroxy-2,5,6-trimethoxy-10-methyl-9(10H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107259-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atalafoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atalafoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.